REACTION_CXSMILES
|
Cl.[NH2:2][N:3]1[CH:7]=[C:6]([CH3:8])[N:5]([CH3:9])[C:4]1=[O:10].[H][H]>CO.[Rh]>[NH2:2][N:3]1[CH2:7][CH:6]([CH3:8])[N:5]([CH3:9])[C:4]1=[O:10] |f:0.1|
|
Type
|
CUSTOM
|
Details
|
The residue is stirred with tetrahydrofuran
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction ceases
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60°
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(N(C(C1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |